molecular formula C11H15NO2 B172491 3-Amino-4-tert-butylbenzoic acid CAS No. 196394-09-9

3-Amino-4-tert-butylbenzoic acid

Cat. No.: B172491
CAS No.: 196394-09-9
M. Wt: 193.24 g/mol
InChI Key: QSLBIRSOUBACFK-UHFFFAOYSA-N
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Description

3-Amino-4-tert-butylbenzoic acid is a benzoic acid derivative with the CAS Registry Number 196394-09-9 and a molecular formula of C11H15NO2 . It has a formula weight of 193.246 g/mol and is offered with a typical purity of 95% . This compound serves as a versatile chemical intermediate and building block in organic synthesis and materials science research. The structure, featuring both a carboxylic acid and an amino group on a benzoic ring stabilized by a tert-butyl group, makes it a candidate for developing more complex molecular architectures. Researchers utilize such amino benzoic acid derivatives in the synthesis of high-performance polymers, such as benzoxazole and benzothiazole fibers, where they contribute to thermal stability and mechanical strength . Additionally, analogs of 3-amino-4-hydroxybenzoic acid are investigated for their biological activity, including as inhibitors of enzymes like sphingosine kinase, which is a target in cancer research . The tert-butyl group can enhance solubility in organic media and influence the crystallinity and thermal properties of resulting materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBIRSOUBACFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Derivatization Pathways of 3 Amino 4 Tert Butylbenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of functional group transformations, enabling its conversion into esters, amides, and other derivatives. These reactions are fundamental to synthesizing a range of compounds with potential applications in various fields of chemistry. The bulky tert-butyl group can create steric hindrance, which may influence reaction rates compared to less hindered benzoic acids.

Esterification of the carboxylic acid group in 3-Amino-4-tert-butylbenzoic acid serves two primary purposes: protection during reactions involving the amino group and activation for subsequent transformations.

Carboxylic Acid Protection:

The formation of a tert-butyl ester is a common strategy for protecting the carboxylic acid functionality. organic-chemistry.org This can be achieved by reacting the acid with tert-butanol (B103910) in the presence of a strong acid catalyst or by using reagents like DMF-di-tert-butyl acetal. researchgate.net The tert-butyl ester is generally stable under basic conditions but can be readily cleaved under acidic conditions to regenerate the carboxylic acid. organic-chemistry.org

Carboxylic Acid Activation:

The carboxylic acid can be converted into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate subsequent reactions. unimi.it For instance, reaction with thionyl chloride can produce the corresponding acyl chloride. dss.go.th These activated intermediates can then readily react with nucleophiles like alcohols to form esters. unimi.it

Table 1: Esterification Methods for Carboxylic Acids

MethodReagentsConditionsPurpose
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)RefluxProtection/Derivatization
Acyl Chloride Formation followed by AlcoholysisThionyl Chloride (SOCl₂), then AlcoholVariesActivation for Esterification
Steglich EsterificationAlcohol, DCC, DMAPMildProtection/Derivatization
Mixed Anhydride FormationBoc AnhydrideVariesActivation

This table provides a general overview of common esterification methods and is not specific to this compound.

The formation of an amide bond is a crucial transformation, often employed in the synthesis of biologically active molecules and polymers. researchgate.net This is typically achieved by reacting the carboxylic acid of this compound with an amine.

To facilitate this reaction, the carboxylic acid is usually activated in situ using coupling reagents. uantwerpen.be Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also widely used. uantwerpen.be

The general principle involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. researchgate.net The choice of coupling reagent and reaction conditions can be critical, especially in peptide synthesis where preserving stereochemical integrity is paramount. uantwerpen.be

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesAdditives
CarbodiimidesDCC, EDCIHOBt, HOAt
Phosphonium SaltsPyBOP, PyAOP
Uronium/Aminium SaltsHBTU, HATU, TBTUDIPEA, NMM

This table lists common classes of coupling reagents and is not an exhaustive list.

This compound can undergo condensation polymerization with bifunctional reagents, where both the carboxylic acid and the amino group participate in forming a polymer chain. research-solution.com For example, reaction with a diisocyanate could lead to the formation of a polyamide-urea, with the carboxylic acid reacting to form an amide linkage and the amino group reacting to form a urea (B33335) linkage. The specific structure of the resulting polymer depends on the nature of the bifunctional reagent and the reaction conditions.

Reactivity of the Aromatic Amino Group

The amino group on the aromatic ring is also a key site for chemical modification, allowing for a range of functionalization and derivatization reactions.

Acylation:

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. libretexts.orglibretexts.org This reaction is often used to introduce a protecting group for the amine, such as an acetyl or a benzoyl group, to prevent it from reacting in subsequent synthetic steps. researchgate.net The resulting amide is generally more stable than the free amine.

Alkylation:

Alkylation of the amino group can be achieved using alkyl halides. However, a significant challenge in the alkylation of aromatic amines is the potential for polyalkylation, where multiple alkyl groups are added to the nitrogen atom. libretexts.orglibretexts.org Friedel-Crafts alkylation conditions are generally not suitable for compounds containing an amino group, as the lone pair of electrons on the nitrogen can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.orglibretexts.org

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazotization reaction is a versatile tool in organic synthesis.

The resulting diazonium salt is a highly useful intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. These include:

Halogenation: Reaction with cuprous chloride (CuCl), cuprous bromide (CuBr), or potassium iodide (KI) to introduce chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with cuprous cyanide (CuCN) to introduce a cyano group.

Hydroxylation: Heating in the presence of water to introduce a hydroxyl group.

Fluorination: Reaction with fluoroboric acid (HBF₄) in the Schiemann reaction.

These transformations allow for the synthesis of a diverse array of 3-substituted-4-tert-butylbenzoic acid derivatives.

Formation of Heterocyclic Compounds (e.g., Triazolinedione Derivatives from related precursors)

The bifunctional nature of aminobenzoic acids, including the structural motif present in this compound, makes them ideal precursors for the synthesis of various heterocyclic compounds. While specific literature on the formation of triazolinedione derivatives directly from this compound is not extensively detailed, the synthesis of related heterocyclic systems from analogous aminobenzoic acids provides a clear precedent. For instance, derivatives of 1,2,4-triazole (B32235) have been synthesized using p-tert-butylbenzoic acid as a starting material. nepjol.info This process typically involves the conversion of the benzoic acid to an ester, followed by reaction with hydrazine (B178648) to form a hydrazide, and subsequent cyclization with a thiocarbonyl source to yield a triazole thiol. nepjol.info

Similarly, various aminobenzoic acids are used to create complex heterocyclic structures like quinazolinones through condensation reactions. researchgate.net The general strategy involves reacting the aminobenzoic acid with reagents like acyl chlorides or imidoyl chlorides, often under microwave irradiation or in the presence of catalysts, to construct the heterocyclic ring system. researchgate.net It is plausible that this compound could undergo analogous reaction sequences. The amino group can act as a nucleophile to initiate ring formation, while the carboxylic acid can be transformed into other functional groups to facilitate cyclization. For example, reaction with cyanuryl chloride is a common method to build triazine-based heterocycles from aminobenzoic acids, a pathway that could be applicable to this compound. google.comnih.gov

The synthesis of triazolinediones themselves often proceeds from the corresponding isocyanates, which can be generated from carboxylic acid derivatives. Given the established protocols for converting aminobenzoic acids into a variety of heterocyclic systems, the formation of triazolinedione derivatives from this compound represents a feasible, though specialized, derivatization pathway. anu.edu.au

Reactions Involving the Aromatic Ring System

The aromatic core of this compound is susceptible to substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The outcome of such reactions on this compound is determined by the cumulative electronic and steric effects of the amino, carboxylic acid, and tert-butyl groups.

Directing Effects of Substituents:

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance.

tert-Butyl Group (-C(CH₃)₃): A weakly activating group and an ortho-, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.com Its significant steric bulk can hinder substitution at the adjacent ortho position. wikipedia.org

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director, as it withdraws electron density from the aromatic ring.

In this compound, the amino group is at position 3, the tert-butyl group at position 4, and the carboxylic acid at position 1. The positions open for substitution are 2, 5, and 6. The powerful activating and ortho, para-directing amino group will strongly direct incoming electrophiles to positions 2 and 5. The tert-butyl group also directs ortho and para, which corresponds to positions 3 (already substituted) and 5. The deactivating meta-directing carboxylic acid will direct to position 5. Therefore, all groups either direct or allow for substitution at position 5, making it the most likely site for electrophilic attack. Substitution at position 2 would be sterically hindered by the adjacent carboxylic acid and the large tert-butyl group. Position 6 is ortho to the deactivating carboxyl group and meta to the activating amino group, making it less favored.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Expected Major Product
Br₂ / FeBr₃ (Halogenation) 3-Amino-5-bromo-4-tert-butylbenzoic acid
HNO₃ / H₂SO₄ (Nitration) 3-Amino-4-tert-butyl-5-nitrobenzoic acid

It is important to note that harsh reaction conditions, such as those used in Friedel-Crafts reactions, may be incompatible with the presence of the amino group, which can coordinate with the Lewis acid catalyst and deactivate the ring. uci.edu

Oxidation and Reduction Chemistry of the Benzoic Acid Core

The functional groups of this compound offer sites for both oxidation and reduction. The aromatic core itself is generally stable to oxidation, but the substituents can be modified. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic ring or oxidation of the tert-butyl group. uci.edugoogle.com However, a patented process describes the oxidation of tertiary butyl groups on an aromatic ring to the corresponding carboxylic acid using NO₂ gas at high temperatures. google.com

The carboxylic acid group is resistant to further oxidation but can be reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol, yielding (3-amino-4-tert-butylphenyl)methanol. The amino group itself is generally stable to these reducing conditions.

Conversely, the reduction of a related nitro compound is a common synthetic route to aminobenzoic acids. For example, 3-tert-butyl-4-nitrobenzoic acid could be reduced to 4-amino-3-tert-butylbenzoic acid. Similarly, the reduction of a nitro group on the this compound scaffold, for instance at position 5, could be achieved selectively using reagents like Sn/HCl or catalytic hydrogenation (H₂/Pd-C), which would typically not affect the carboxylic acid or tert-butyl groups. uci.edu

Construction of Complex Molecular Architectures Using this compound as a Core Synthon

This compound is classified as an organic building block or "synthon," a molecule whose structure is incorporated into a larger, more complex molecule during synthesis. cymitquimica.com Its utility stems from the presence of multiple, orthogonally reactive functional groups. The amino and carboxylic acid groups allow for the stepwise construction of amide bonds, a key linkage in many biologically active molecules and advanced materials. scispace.com

For example, the carboxylic acid can be activated using coupling reagents like EDCI/HOBt and reacted with an amine to form an amide. scispace.com Subsequently, the amino group of the original molecule can be acylated with another carboxylic acid, allowing for the creation of elaborate, well-defined structures. The bulky tert-butyl group provides steric influence, which can be used to control the conformation and intermolecular interactions of the final product. This is particularly valuable in drug design and material science, where molecular shape and packing are critical to function. sxzorui.com Derivatives of tert-butylbenzoic acid are used in the development of pharmaceuticals, agrochemicals, and polymers. sxzorui.com The specific substitution pattern of this compound offers a unique scaffold for creating molecules with specific steric and electronic properties for targeted applications.

Advanced Spectroscopic Analysis and Structural Characterization of 3 Amino 4 Tert Butylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgpnas.orgresearchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular skeleton, including the connectivity and spatial relationships between atoms. For 3-Amino-4-tert-butylbenzoic acid and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the amino group, and the protons of the tert-butyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and carboxylic acid groups. The tert-butyl group, being electronically donating, would typically shield the adjacent aromatic proton. The integration of the signals provides the ratio of the number of protons in each environment. For instance, the signal for the tert-butyl group would integrate to nine protons, while the aromatic protons would each integrate to one proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. rsc.orgpnas.org Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically > 165 ppm). The aromatic carbons would resonate in the range of approximately 110-150 ppm, with their specific shifts being modulated by the attached substituents. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts in the aliphatic region of the spectrum. For example, in the related compound 4-(tert-butyl)benzoic acid, the quaternary carbon of the tert-butyl group appears around 35.8 ppm, and the methyl carbons at 31.6 ppm. rsc.org

A representative, though not experimentally verified for this specific isomer, set of predicted ¹H and ¹³C NMR data is presented in the table below based on established chemical shift principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 140
NH₂3.5 - 5.0 (broad)-
C(CH₃)₃-~35
C(CH₃)₃~1.3~31
COOH10.0 - 13.0 (broad)~170

To unequivocally assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. wikipedia.orgresearchgate.netyoutube.comscience.govemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. wikipedia.orgemerypharma.com In the case of this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgemerypharma.com This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals couplings between protons and carbons over two or three bonds. researchgate.netemerypharma.com This is particularly powerful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the tert-butyl and amino groups. For instance, HMBC correlations would be expected from the protons of the tert-butyl group to the quaternary aromatic carbon to which it is attached, as well as to the adjacent aromatic carbon. Similarly, correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. wikipedia.orgresearchgate.netyoutube.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis.pnas.orgresearchgate.netuantwerpen.benih.govresearchgate.net

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for probing its conformational state. researchgate.netnih.govresearchgate.net These techniques are based on the principle that molecules vibrate at specific quantized frequencies, and the absorption or scattering of electromagnetic radiation at these frequencies provides a characteristic "fingerprint" of the molecule.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1710 - 1680
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1350 - 1250
C-OStretching1320 - 1210

The broad O-H stretching band of the carboxylic acid is a result of hydrogen bonding in the solid state or in concentrated solutions. The position and shape of the N-H stretching bands can provide information about hydrogen bonding involving the amino group. The C=O stretching frequency is also sensitive to hydrogen bonding, which can cause a shift to lower wavenumbers.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. Non-polar bonds, such as the C-C bonds of the aromatic ring and the tert-butyl group, often give rise to strong Raman signals, whereas they may be weak in the FT-IR spectrum. Conformational analysis can be aided by vibrational spectroscopy, as different conformers (rotational isomers) may exhibit slightly different vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to predict the spectra of different possible conformers. researchgate.netnih.govresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis.uni.lulu.selibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₁₁H₁₅NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 193.1103 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, which helps to confirm the molecular formula.

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, some predictable fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z [M-15]⁺, arising from the cleavage of a C-C bond within the tert-butyl group. This is often a prominent peak for compounds containing a tert-butyl group.

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond of the carboxylic acid would lead to a fragment at m/z [M-17]⁺. libretexts.org

Loss of a formyl radical (-CHO) or carbon monoxide (-CO): These are common fragmentation pathways for benzoic acids.

Loss of the entire carboxylic acid group (-COOH): This would result in a fragment at m/z [M-45]⁺. libretexts.org

Cleavage of the tert-butyl group: Loss of the entire tert-butyl group (-C(CH₃)₃) would produce a fragment at m/z [M-57]⁺.

The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure of this compound and its derivatives.

Adduct/Fragment Predicted m/z
[M+H]⁺194.1176
[M+Na]⁺216.0995
[M-H]⁻192.1030

Data predicted for 3-amino-4-butylbenzoic acid, which is structurally similar. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies.nih.govnih.govresearchgate.netlibretexts.orguzh.ch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orguzh.ch The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy difference between these orbitals and is characteristic of the chromophores (light-absorbing groups) present in the molecule.

The benzene ring in this compound is the primary chromophore. The presence of the amino (-NH₂) and carboxylic acid (-COOH) substituents on the aromatic ring influences the energy of the π molecular orbitals and thus affects the UV-Vis absorption spectrum. These substituents, particularly the electron-donating amino group, extend the conjugation of the π system, which typically results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The expected electronic transitions for this compound are π → π* transitions associated with the aromatic system. uzh.ch The presence of non-bonding electrons on the nitrogen and oxygen atoms could also potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. uzh.ch The UV-Vis spectrum is also sensitive to the pH of the solution, as protonation or deprotonation of the amino and carboxylic acid groups will alter the electronic properties of the molecule and thus its absorption characteristics.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing.pnas.orgpnas.orgresearchgate.netbenchchem.com

While NMR provides the structure in solution, X-ray diffraction analysis of single crystals provides the definitive three-dimensional structure of a molecule in the solid state. pnas.orgpnas.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular conformation.

For this compound, single-crystal X-ray diffraction would reveal:

The planarity of the benzoic acid moiety.

The precise bond lengths and angles of the amino and tert-butyl substituents.

The conformation of the tert-butyl group relative to the plane of the aromatic ring.

The crystal packing arrangement, which is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Theoretical and Computational Chemistry Studies on 3 Amino 4 Tert Butylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. sigmaaldrich.com This method is predicated on the principle that the total energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. sigmaaldrich.com For molecules such as 3-amino-4-tert-butylbenzoic acid, DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. These calculations are foundational for understanding the molecule's stability, spectroscopic properties, and reactivity.

Studies on structurally similar molecules like 4-butyl benzoic acid and 3-aminobenzophenone (B1265706) often utilize the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable results for both molecular structure and vibrational frequencies. This level of theory is well-suited for capturing the electronic effects of the amino and tert-butyl substituents on the benzoic acid core.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating amino group, which increases the energy of the HOMO. The LUMO is anticipated to be centered on the benzene ring and the electron-withdrawing carboxylic acid group. The bulky tert-butyl group, primarily an electron-donating group through induction, would also influence the electronic distribution. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzoic Acid Derivative (Note: Data below is illustrative for a related compound, as specific computational studies for this compound are not publicly available. The values demonstrate typical outputs of DFT calculations.)

OrbitalEnergy (eV)Description
HOMO-6.2Highest Occupied Molecular Orbital; electron-donating capability.
LUMO-1.8Lowest Unoccupied Molecular Orbital; electron-accepting capability.
Energy Gap (ΔE)4.4Indicates high kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In an MEP map of this compound, distinct regions of reactivity would be visible. The oxygen atoms of the carboxylic acid group would exhibit a strong negative potential (red), highlighting their role as hydrogen bond acceptors and sites for electrophilic attack. The nitrogen atom of the amino group would also show a negative potential. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogens of the amino group would display a strong positive potential (blue), indicating their acidity and role as hydrogen bond donors. This detailed mapping provides a clear rationale for the molecule's intermolecular interactions and points of reactivity.

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the specific bond stretches, bends, and torsions that correspond to the absorption peaks observed in experimental spectra. For complex molecules, this theoretical assignment is essential for accurately interpreting the experimental data. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental results.

For this compound, DFT calculations would predict characteristic vibrational modes that confirm its structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges based on DFT studies of analogous aromatic compounds.)

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
O-H StretchingCarboxylic Acid~3500-3700 (monomer), ~2500-3300 (dimer)
N-H StretchingAmino Group~3400-3500
C-H StretchingAromatic & tert-butyl~2900-3100
C=O StretchingCarboxylic Acid~1700-1750
C-C StretchingAromatic Ring~1400-1600
N-H BendingAmino Group~1600-1650
O-H BendingCarboxylic Acid~1200-1440

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable rotational orientations (conformers) of the tert-butyl and carboxylic acid groups. A study on the closely related 4-tert-butylbenzoic acid used MD simulations to understand its conformational behavior and interactions in solution, which is crucial for predicting its behavior in biological systems. Such simulations would also be critical for studying how this compound forms hydrogen bonds with itself (e.g., forming dimers) or with solvent molecules, which dictates its solubility and crystal packing structure.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for mapping out the pathways of chemical reactions. By calculating the potential energy surface, these methods can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. This allows for the determination of activation energies, which govern reaction rates.

For this compound, quantum chemical studies could elucidate the mechanisms of reactions involving its primary functional groups. For instance, the esterification or amidation of the carboxylic acid group could be modeled to understand the precise bond-making and bond-breaking steps. Furthermore, theoretical analyses using concepts like the Fukui function can predict the reactivity of different atoms within the molecule, corroborating the insights from MEP maps and guiding synthetic strategies.

In Silico Design and Property Prediction of Novel Derivatives

The structural backbone of this compound can serve as a scaffold for the in silico (computer-based) design of new molecules with specific functionalities. Computational techniques are widely used in drug discovery and materials science to predict the properties of novel derivatives before they are synthesized, saving significant time and resources.

For example, derivatives of the closely related 4-tert-butylbenzoic acid have been synthesized and evaluated as potential urease inhibitors, with molecular docking simulations used to understand how they bind to the enzyme's active site. Similarly, N-(4-tert-butylphenyl) derivatives have been investigated as potent antagonists for the TRPV1 receptor, using 3D-QSAR and molecular docking to guide the design of new compounds with improved activity. These studies demonstrate a common workflow where a core structure, like that of this compound, is computationally modified with different functional groups to optimize its interaction with a biological target or to enhance its material properties.

Coordination Chemistry and Ligand Design with 3 Amino 4 Tert Butylbenzoic Acid

Metal-Ligand Interactions and Chelation Modes of the Amino and Carboxylic Acid Groups

3-Amino-4-tert-butylbenzoic acid possesses two primary functional groups capable of coordinating with metal ions: the carboxylic acid (-COOH) and the amino (-NH₂) group. This bifunctionality allows the molecule to act as a versatile ligand, potentially binding to metal centers in several different ways.

The carboxylic acid group can coordinate to a metal ion in a monodentate fashion, where only one of the oxygen atoms binds to the metal. Alternatively, it can act as a bidentate ligand, either by chelating to a single metal ion with both oxygen atoms or by bridging two different metal ions. The deprotonated carboxylate form (-COO⁻) is a particularly effective binding group.

The amino group, with its lone pair of electrons on the nitrogen atom, can also form a coordinate bond with a metal ion, typically acting as a monodentate ligand. The combination of the amino and carboxylic acid groups allows for chelation, where both groups bind to the same metal ion. This typically results in the formation of a stable six-membered ring, a favored conformation in coordination chemistry. This chelate effect leads to enhanced thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands.

The bulky tert-butyl group at the 4-position, adjacent to the amino group, introduces significant steric hindrance. This steric bulk can influence the coordination environment by:

Dictating the approach of the ligand to the metal center.

Controlling the number of ligands that can coordinate to a single metal ion.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes using this compound as a ligand generally involves reacting the ligand with a suitable metal salt in a solvent. The choice of reaction conditions, such as temperature, pH, and solvent, is critical in directing the outcome of the synthesis and determining the final structure of the complex. Adjusting the pH, for example, can deprotonate the carboxylic acid group, enhancing its coordinating ability.

Characterization of these novel metal complexes is crucial to understanding their structure and properties. Standard analytical techniques employed for this purpose include:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand with the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the functional groups. Shifts in the characteristic stretching frequencies of the C=O (carboxylic acid) and N-H (amino) bonds upon complexation provide direct evidence of their involvement in binding to the metal.

UV-Visible Spectroscopy: This method gives insight into the electronic properties of the complex and the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the complex in solution.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the complexes and to identify the presence of any solvent molecules within the crystal lattice.

Below is an illustrative table of potential coordination complexes that could be formed with this compound, based on the known coordination preferences of common metal ions.

Metal IonPlausible Coordination NumberLikely GeometryPotential Chelation Mode
Cu(II)4 or 6Square Planar or Distorted OctahedralBidentate (N, O)
Zn(II)4TetrahedralBidentate (N, O) or Bridging Carboxylate
Co(II)4 or 6Tetrahedral or OctahedralBidentate (N, O)
Ni(II)4 or 6Square Planar or OctahedralBidentate (N, O)
Pd(II)4Square PlanarBidentate (N, O)

Note: This table represents hypothetical examples based on general principles of coordination chemistry.

Potential Catalytic Applications of Coordination Compounds Derived from this compound

Coordination compounds derived from this compound are promising candidates for applications in catalysis. The metal center in such complexes can act as a Lewis acid or participate in redox cycles, which are the basis for many catalytic transformations. The ligand itself plays a critical role in tuning the catalytic activity and selectivity.

The steric bulk of the tert-butyl group is a key feature that can be exploited in catalysis. It can create a well-defined pocket around the metal's active site, which may lead to substrate selectivity, allowing only molecules of a certain size or shape to react. This can be particularly useful in enantioselective catalysis, where control over the stereochemical outcome of a reaction is desired.

The electronic properties of the ligand, influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group, can modulate the reactivity of the metal center. This tuning of the electronic environment can optimize the catalytic efficiency for specific reactions.

Potential catalytic applications for these complexes could include:

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. A Pd(II) complex with this compound could potentially serve as an effective catalyst in these transformations. google.com

Oxidation Catalysis: Metal complexes involving redox-active metals like manganese, cobalt, or copper could be designed to catalyze the selective oxidation of organic substrates, such as alcohols or alkenes.

Polymerization: The defined steric and electronic environment of the metal center could be used to control the polymerization of olefins, influencing the properties of the resulting polymer.

Research in this area would focus on the synthesis of a variety of metal complexes and the systematic evaluation of their catalytic performance in these and other important organic reactions.

Advanced Applications in Material Science Research

Utilization as a Monomer or Building Block in Polymer Synthesis

There is a lack of specific published research detailing the use of 3-Amino-4-tert-butylbenzoic acid as a monomer in polymerization reactions. The bifunctional nature of the molecule, containing both an amine (-NH₂) and a carboxylic acid (-COOH) group, theoretically allows it to act as an AB-type monomer in step-growth polymerization to form polyamides. The presence of the bulky tert-butyl group would be expected to influence the polymer's properties, potentially increasing solubility in organic solvents and affecting thermal characteristics by disrupting chain packing. However, no concrete examples or detailed studies of such polyamides were found in the available literature.

Design and Development of Novel Organic Materials with Tunable Properties

The design of organic materials where properties can be tuned by modifying the molecular structure is a key area of material science. The structure of this compound, with its specific substitution pattern, could potentially lead to materials with unique thermal, mechanical, or optical properties. The bulky tert-butyl group, in particular, could be leveraged to control intermolecular interactions and, consequently, the macroscopic properties of the resulting material. Nevertheless, there are no specific research articles available that demonstrate the synthesis of materials from this compound and the subsequent tuning of their properties.

Integration into Self-Assembled Functional Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding. Aminobenzoic acids are known to participate in such processes. Research on the self-assembly of 4-tert-butylbenzoic acid with various diamines has shown the formation of intricate, layered three-dimensional arrays held together by hydrogen bonds. pnas.orgnih.gov It is plausible that this compound could also form unique, self-assembled structures. However, specific studies detailing its integration into such functional materials, or characterizing the resulting supramolecular architectures, could not be identified.

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-4-tert-butylbenzoic acid with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with tert-butyl group introduction via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example:

Step 1 : Introduce the tert-butyl group to 3-nitrobenzoic acid using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Key challenges include steric hindrance from the tert-butyl group, which may necessitate elevated temperatures or prolonged reaction times. Purification often requires recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to remove isomers/by-products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Compare chemical shifts with predicted values (e.g., tert-butyl protons at ~1.3 ppm; aromatic protons split due to substituent effects).
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and amine (N-H stretch ~3300-3500 cm⁻¹) functionalities.
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]+ at m/z 222.2).
    Cross-validate data against NIST-standardized spectral libraries for benzoic acid derivatives .

Q. What solvent systems are effective for solubilizing this compound in reaction protocols?

Methodological Answer: The tert-butyl group enhances hydrophobicity, limiting solubility in polar solvents. Recommended systems:

  • Polar aprotic solvents : DMSO or DMF for reactions requiring high solubility.
  • Acidic aqueous mixtures : Ethanol/water (1:1) with 0.1% acetic acid.
  • Tertiary amines : Use triethylamine to deprotonate the carboxylic acid for coupling reactions.
    Pre-screen solubility via UV-Vis spectroscopy to optimize reaction conditions .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in catalytic applications?

Methodological Answer:

  • Steric effects : The bulky tert-butyl group restricts rotational freedom, potentially stabilizing transition states in asymmetric catalysis.
  • Electronic effects : The electron-donating tert-butyl group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    Validate via computational modeling (DFT calculations) to map charge distribution and steric maps. Compare reaction rates with non-substituted analogs (e.g., 3-aminobenzoic acid) to quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or solvent inclusion in crystal lattices. To resolve:

Single-crystal X-ray diffraction (SC-XRD) : Obtain high-resolution data to confirm unit cell parameters.

Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database entries.

Thermogravimetric analysis (TGA) : Identify solvent loss events that may affect crystallographic interpretations.
Publish raw diffraction data in repositories like CCDC to enable cross-validation .

Q. What strategies mitigate side reactions during amide coupling of this compound?

Methodological Answer: The tert-butyl group can hinder coupling efficiency. Optimize using:

  • Activating agents : HATU or DCC/DMAP for sterically hindered substrates.
  • Solvent choice : Use dichloromethane or THF to reduce competitive hydrolysis.
  • Temperature control : Perform reactions at 0–4°C to minimize racemization.
    Monitor reaction progress via LC-MS and quench with scavenger resins (e.g., polymer-bound trisamine) to remove excess reagents .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., logP, molar refractivity) with experimental IC₅₀ values.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
    Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.